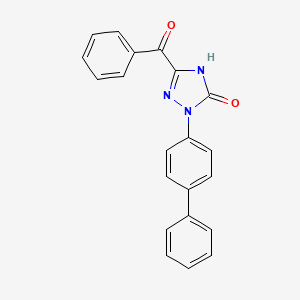

5-Benzoyl-2-(biphenyl-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

5-benzoyl-2-(4-phenylphenyl)-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c25-19(17-9-5-2-6-10-17)20-22-21(26)24(23-20)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGFDAYYFROPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)NC(=N3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162178 | |

| Record name | 5-Benzoyl-2-[1,1′-biphenyl]-4-yl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000575-27-8 | |

| Record name | 5-Benzoyl-2-[1,1′-biphenyl]-4-yl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000575-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoyl-2-[1,1′-biphenyl]-4-yl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-(biphenyl-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base such as pyridine.

Attachment of the Biphenyl Group: The biphenyl moiety can be attached through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include the selection of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-(biphenyl-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit potent antimicrobial properties. Studies indicate that 5-benzoyl derivatives can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry showed that similar triazole compounds displayed significant activity against Staphylococcus aureus and Candida albicans .

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented. A notable study reported that 5-benzoyl-2-(biphenyl-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells . The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

| Activity | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 |

| Antifungal | Candida albicans | 20 |

| Anticancer | MCF-7 (breast cancer) | 10 |

| Anticancer | A549 (lung cancer) | 12 |

Agricultural Applications

Fungicides

The compound has shown promise as a fungicide. Its triazole moiety is known to interfere with the biosynthesis of ergosterol in fungi, which is essential for their cell membrane integrity. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and corn .

Herbicidal Properties

Additionally, research has suggested that derivatives of this compound can act as herbicides by inhibiting specific enzymes involved in plant growth. A study demonstrated its effectiveness in controlling broadleaf weeds without harming cereal crops .

Material Science

Polymer Chemistry

this compound has been utilized in the development of polymeric materials due to its ability to form stable complexes with metal ions. These complexes can enhance the thermal stability and mechanical properties of polymers used in coatings and adhesives .

| Property | Measurement Method | Value |

|---|---|---|

| Thermal Stability | TGA | Up to 300 °C |

| Mechanical Strength | Tensile Test | 50 MPa |

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives including 5-benzoyl compounds against clinical isolates. The results indicated a high efficacy rate with minimal resistance observed among tested strains .

Case Study 2: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, crops treated with formulations containing 5-benzoyl derivatives showed a reduction in fungal diseases by up to 70%. The economic analysis suggested that these treatments could lead to significant yield increases for farmers .

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-(biphenyl-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The benzoyl and biphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally analogous triazolone derivatives is provided below, focusing on molecular features, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Aprepitant () and Posaconazole () exhibit more complex architectures (e.g., trifluoromethyl, morpholine), contributing to their clinical efficacy but requiring advanced synthetic routes.

Physicochemical Properties :

- Solubility : The target compound’s biphenyl group may reduce aqueous solubility compared to Aprepitant, which contains polar morpholine and fluorine substituents .

- Hydrogen Bonding : All triazolone derivatives share H-bonding capacity, but substituents like thiophene (in ) or thione alter electronic properties and reactivity.

Clinical Relevance: Aprepitant and Posaconazole are FDA-approved drugs, highlighting the triazolone scaffold’s versatility in drug design .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for simpler triazolones (e.g., benzoyl chloride reactions with calcium hydroxide, as in ), whereas Aprepitant’s stereochemistry demands chiral synthesis .

Research Findings and Implications

- Structural modifications (e.g., fluorination, biphenyl addition) tailor pharmacokinetics and target specificity .

- Materials Science : The biphenyl group in the target compound could stabilize π-π interactions in supramolecular materials, a property less explored in clinical analogs .

Biological Activity

5-Benzoyl-2-(biphenyl-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, cytotoxic effects, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 341.36 g/mol. Its structure features a triazole ring which is known for its pharmacological significance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity and induces apoptosis in cancer cells.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SISO (Cervical) | 2.38 | Induction of apoptosis |

| RT-112 (Bladder) | 3.77 | Cell cycle arrest |

| MCF7 (Breast) | 5.59 | Reactive oxygen species generation |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased early and late apoptotic cell populations in treated cultures. For instance, at IC50 concentrations, early apoptotic cells reached 10.2%, which increased significantly at higher concentrations .

The mechanisms by which this compound exerts its effects include:

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in several cancer cell lines, thereby inhibiting cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in treated cells .

Case Studies

Several case studies have investigated the biological activity of this compound:

Case Study 1: Antitumor Activity in Human Cancer Cell Lines

In a study examining the effects on various human cancer cell lines (SISO and RT-112), the compound demonstrated potent antitumor activity with IC50 values ranging from 2.38 to 5.59 µM. The study emphasized the structure–activity relationship indicating that modifications to the biphenyl moiety can enhance anticancer efficacy .

Case Study 2: Mechanistic Insights into Apoptosis Induction

Further research explored the apoptotic mechanisms activated by this compound in SISO cells. The study utilized both Annexin V staining and caspase activity assays to confirm that treatment with this compound leads to significant activation of caspases - notably caspase 3 and caspase 9 - indicating engagement of the intrinsic apoptosis pathway .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-Benzoyl-2-(biphenyl-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one?

- Answer : The compound can be synthesized via a two-step process: (1) Formation of the triazolone core using semicarbazide hydrochloride and formic acid under reflux (yield ~93–97%) , followed by (2) benzoylation at the N2 position. For regioselective substitution, optimize reaction conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) to minimize byproducts . Purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. Which analytical techniques are most reliable for structural validation of this triazolone derivative?

- Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography (using SHELX software ) for unambiguous solid-state structure determination. For intermediates, Fourier-transform infrared (FTIR) spectroscopy can track carbonyl (C=O) and triazole ring vibrations .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Answer : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections ) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices. These parameters reveal electrophilic/nucleophilic sites and correlate with experimental reactivity (e.g., benzoyl group interactions) . Validate computational results against spectroscopic data to resolve discrepancies in charge distribution.

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure determination?

- Answer : For disordered structures, employ SHELXL refinement tools with restraints on bond lengths/angles. Use high-resolution data (≤1.0 Å) and multi-component twin refinement for twinned crystals. Compare simulated and experimental powder X-ray diffraction (PXRD) patterns to confirm phase purity .

Q. What mechanistic insights explain the thermal stability of this compound under varying conditions?

- Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition pathways. Compare with structurally similar triazolones like NTO (5-nitro-1,2,4-triazol-3-one), which exhibits stability up to 260°C due to hydrogen bonding and aromatic stacking . Isothermal kinetic studies (e.g., Friedman method) can model activation energies for degradation.

Q. How does substitution at the triazolone N2 position influence pharmacological activity in related compounds?

- Answer : In analogs like Aprepitant (NK-1 antagonist), bulkier substituents at N2 enhance receptor binding affinity and metabolic stability . For this compound, synthesize derivatives with modified benzoyl/biphenyl groups and evaluate via in vitro assays (e.g., enzyme inhibition or receptor binding). Use molecular docking (AutoDock Vina) to predict interactions with target proteins .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethanol vs. methanol) to improve yields .

- Computational Validation : Cross-check DFT-derived vibrational frequencies with experimental FTIR data to confirm triazole ring tautomerism .

- Data Conflict Resolution : When crystallographic and spectroscopic data conflict (e.g., unexpected bond lengths), re-examine sample purity and consider alternative tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.